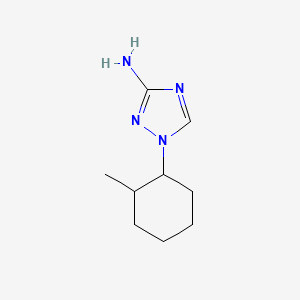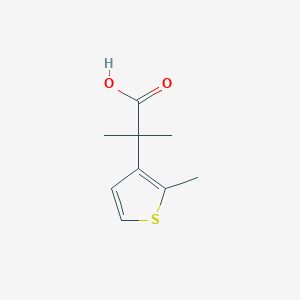
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-methylcyclohexyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Cyclohexylation: The introduction of the 2-methylcyclohexyl group to the triazole ring can be achieved through a cyclohexylation reaction. This involves the reaction of 2-methylcyclohexanol with a suitable triazole precursor under acidic conditions.
Triazole Formation: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound. This step is crucial for the formation of the triazole core structure.
Amine Introduction: The final step involves the introduction of the amine group to the triazole ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include halogenating agents and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its triazole structure is of interest due to its potential antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(2-Methylcyclohexyl)-1H-1,2,3-triazol-3-amine: This compound differs in the position of the nitrogen atoms in the triazole ring, which can lead to different chemical and biological properties.
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-5-amine: The position of the amine group in this compound is different, which can affect its reactivity and interactions with biological targets.
1-(2-Methylcyclohexyl)-1H-1,3,4-triazol-3-amine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(2-methylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7-4-2-3-5-8(7)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
Clave InChI |
RNSLDSQLUBIZCG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1N2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)






![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)




